4-(Pyrrolidin-2-yl)aniline
Description
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Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7,11H2 |
InChI Key |
KZQPHWGFVFLYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Contextualization Within Modern Heterocyclic and Aromatic Amine Chemistry
In the expansive field of modern organic chemistry, 4-(Pyrrolidin-2-yl)aniline holds a significant position at the intersection of heterocyclic and aromatic amine chemistry. The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing nitrogen, a common motif in numerous natural products and biologically active compounds. bohrium.comopenmedicinalchemistryjournal.comtandfonline.com Its presence imparts specific stereochemical and conformational properties to the molecule. The aniline (B41778) portion, an aminobenzene, is a fundamental building block in the synthesis of dyes, polymers, and pharmaceuticals, offering a site for various aromatic substitution reactions.
The N-aryl-substituted pyrrolidine framework, as seen in this compound, is a crucial structural element in many bioactive substances. researchgate.netmdpi.com The synthesis of such compounds is a key area of research, with methods like reductive amination of diketones with anilines being developed to create these valuable structures. researchgate.netmdpi.com The pyrrolidine moiety itself is recognized for its hydrophilicity, basicity, and structural rigidity, making it a valuable pharmacophore in medicinal chemistry. bohrium.com
Derivatives of this core structure have been explored for various applications. For instance, fluorinated versions have garnered attention for their potential as enzyme inhibitors and receptor antagonists. iucr.org The ability to modify both the pyrrolidine and aniline rings allows for the fine-tuning of the molecule's electronic and steric properties, making it a versatile scaffold in drug discovery and materials science. smolecule.com
Evolution of Research Themes Involving the 4 Pyrrolidin 2 Yl Aniline Scaffold
Research involving the 4-(pyrrolidin-2-yl)aniline scaffold and its derivatives has evolved from fundamental synthesis to more specialized applications in catalysis, medicinal chemistry, and materials science.
Initially, the focus was on the development of synthetic methodologies to construct the N-aryl-substituted pyrrolidine (B122466) core. mdpi.com Techniques such as palladium-catalyzed C-N coupling and reductive amination have been refined to allow for efficient synthesis. researchgate.netmdpi.comsmolecule.com More recent synthetic advancements include ruthenium-catalyzed diastereoselective methods for producing highly substituted pyrrolidines from anilines and diazo pyruvates, forming multiple new bonds and stereocenters in a single reaction. thieme-connect.com
A significant research theme has been the use of pyrrolidine-containing scaffolds in asymmetric catalysis. The chiral nature of substituted pyrrolidines, often derived from natural sources like proline, makes them excellent ligands for transition metal catalysts. bohrium.com These catalysts have been employed in a variety of transformations, including hydrogenation and C-H activation reactions. arabjchem.orgacs.orgru.nl
In medicinal chemistry, the pyrrolidin-aniline scaffold has been identified as a "privileged structure," appearing in molecules with a wide array of biological activities. researchgate.net Research has explored its potential in developing agents with anti-inflammatory and anticancer properties. smolecule.com For example, derivatives have been investigated as inhibitors of enzymes like cyclooxygenases. smolecule.com The scaffold has also been identified as a key component in small molecules that bind to proteins involved in bacterial secretion systems, opening avenues for new anti-infective agents. nih.gov Furthermore, modifications of the scaffold have led to the discovery of modulators for ion channels, demonstrating the versatility of this structural motif. nih.gov
The evolution of research is also evident in the strategic use of the scaffold in fragment-based drug discovery and scaffold hopping to develop new therapeutic agents. nih.govacs.org This approach allows for the exploration of chemical space around the core structure to optimize potency and pharmacokinetic properties.
Fundamental Academic Significance and Prospective Research Trajectories
Pioneering Synthetic Routes for this compound Core Structure
The construction of the this compound core structure is primarily achieved through two strategic bond formations: the creation of the pyrrolidine ring and the linkage of the aniline and pyrrolidine moieties. Key among these are advanced reductive amination protocols and catalytic cross-coupling reactions.
Advanced Reductive Amination Protocols for Pyrrolidine Ring Formation
Reductive amination is a cornerstone in the synthesis of pyrrolidine rings. researchgate.netresearchgate.net This method typically involves the reaction of a precursor containing an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. researchgate.net In the context of synthesizing the pyrrolidine ring for this compound, this can involve the cyclization of a linear amino-aldehyde or a related substrate. mdpi.com The process is valued for its efficiency in forming the saturated heterocyclic system. researchgate.net For instance, a modified Vasella/reductive amination reaction has been developed for the synthesis of primary amines, which can be adapted for pyrrolidine formation in aqueous media, highlighting a protecting-group-free approach. researchgate.net
The versatility of reductive amination allows for the incorporation of various substituents on the pyrrolidine ring, depending on the choice of starting materials. researchgate.net The reaction can be catalyzed by various reagents, including metal hydrides. researchgate.net
Catalytic Cross-Coupling Strategies for Anilino-Pyrrolidine Linkage
Catalytic cross-coupling reactions are powerful tools for forging the crucial C-N bond between the aniline and pyrrolidine rings. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for this purpose. wikipedia.orgrsc.orgntnu.no This reaction typically couples an amine with an aryl halide and has been successfully employed for the synthesis of various N-aryl pyrrolidines. wikipedia.orgrsc.orgrsc.org
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired anilino-pyrrolidine product. wikipedia.org The choice of palladium catalyst and ligands is critical for the reaction's success, with sterically hindered phosphine (B1218219) ligands often proving effective. researchgate.net
Recent advancements have also explored heterogeneous palladium catalysts for the aerobic oxidative cross-coupling of anilines, offering an environmentally friendly alternative that avoids the need for stoichiometric oxidants. sci-hub.se These methods have demonstrated a broad substrate scope, allowing for the coupling of N-aryl pyrrolidines with a variety of anilines. sci-hub.se
Innovations in Stereoselective Synthesis of Chiral this compound Enantiomers
Given the importance of chirality in biologically active molecules, the development of stereoselective methods to synthesize specific enantiomers of this compound is of paramount importance. These strategies focus on controlling the three-dimensional arrangement of atoms at the chiral center of the pyrrolidine ring.
Asymmetric Catalysis in Pyrrolidine Ring Construction
Asymmetric catalysis is a powerful strategy for the enantioselective construction of the pyrrolidine ring. nih.gov This approach utilizes a chiral catalyst to influence the stereochemical outcome of the ring-forming reaction, leading to the preferential formation of one enantiomer over the other. ethz.ch
One of the key methods is the asymmetric [3+2] cycloaddition of azomethine ylides, which provides a direct route to enantiomerically enriched pyrrolidines. nih.gov Chiral organocatalysts, such as those derived from proline, have also been employed in various asymmetric transformations to construct the pyrrolidine scaffold. mdpi.com Additionally, transition metal-catalyzed asymmetric hydrogenation of pyrroles can yield chiral pyrrolidines with high enantioselectivity. acs.org The choice of the chiral catalyst, whether it's a metal complex with a chiral ligand or a small organic molecule, is crucial in determining the efficiency and enantioselectivity of the synthesis. ethz.ch
Diastereoselective Synthesis of Substituted this compound
When the pyrrolidine ring or the aniline moiety is further substituted, controlling the relative stereochemistry between the new stereocenter and any existing ones becomes a challenge addressed by diastereoselective synthesis. beilstein-journals.org These methods aim to produce a specific diastereomer out of multiple possibilities.
Diastereoselective approaches often rely on substrate control, where a chiral auxiliary or an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. ethz.ch For instance, the diastereoselective synthesis of substituted pyrrolidines can be achieved through methods like the Michael addition followed by cyclization, where the stereochemistry of the initial adduct influences the final ring closure. beilstein-journals.org Organocatalytic intramolecular [3+2] cycloadditions have also been developed to access multiply substituted pyrrolidine derivatives with high optical purity. researchgate.net The strategic selection of reagents and reaction conditions is key to achieving high diastereoselectivity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability. mdpi.comroyalsocietypublishing.org These principles focus on aspects such as atom economy, the use of safer solvents, energy efficiency, and the use of catalytic reagents. acs.org
In the context of this compound synthesis, green approaches include the use of water as a solvent, which is a significant improvement over hazardous organic solvents. researchgate.netroyalsocietypublishing.org The development of catalytic reactions, particularly those using heterogeneous catalysts that can be easily recovered and reused, aligns with green chemistry principles by reducing waste. sci-hub.seroyalsocietypublishing.org For example, aerobic oxidative coupling reactions that use oxygen from the air as the oxidant are considered a greener alternative to methods requiring stoichiometric chemical oxidants. sci-hub.se
Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation, represent another green synthetic strategy. researchgate.netunivpancasila.ac.id These methods can lead to shorter reaction times, higher yields, and reduced waste generation. researchgate.net The overarching goal is to design synthetic routes that are not only efficient in producing the target molecule but also benign to the environment. mdpi.com
Solvent-Free and Aqueous Medium Reactions
The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions and the use of water as a benign reaction medium are at the forefront of these efforts.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often in the absence of a solvent. jofamericanscience.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles. jofamericanscience.org For instance, the synthesis of pyrrolidine-2,5-diones from α,β-unsaturated anhydrides and amines has been shown to be more efficient under microwave irradiation compared to conventional heating. jofamericanscience.org
Water, as a solvent, offers significant environmental and economic benefits. Its use in the synthesis of N-aryl-substituted pyrrolidines has been demonstrated through methods like iridium-catalyzed transfer hydrogenation, showcasing the potential for practical and scalable applications. researchgate.netnih.gov Another notable example is the eco-efficient, one-pot, three-component synthesis of substituted pyrrolidine-2-ones using β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium. nih.gov This approach highlights the synergistic effect of a green solvent and a biocompatible catalyst.
A plausible general reaction for the synthesis of N-aryl pyrrolidines in an aqueous medium is the N-heterocyclization of primary amines with dihalides, which can be significantly accelerated using microwave irradiation. nih.gov
Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Pyrrolidine Derivatives
| Method | Key Features | Advantages | Reference(s) |
| Microwave-Assisted Solvent-Free Synthesis | Rapid heating, high pressure | Reduced reaction time, increased yields, cleaner products | jofamericanscience.org |
| Iridium-Catalyzed Reductive Amination in Water | Use of water as a solvent, transfer hydrogenation | Environmentally benign, simple operation, scalable | researchgate.netnih.gov |
| β-Cyclodextrin Catalysis in Water-Ethanol | Supramolecular catalysis, one-pot reaction | Eco-friendly, biodegradable catalyst, mild conditions | nih.gov |
Sustainable Catalytic Systems for Enhanced Efficiency
The development of sustainable catalytic systems is pivotal for enhancing the efficiency and environmental footprint of chemical syntheses. These catalysts are often characterized by high activity, selectivity, and reusability.
Iridium-based catalysts have shown remarkable efficiency in the synthesis of N-aryl-substituted pyrrolidines through reductive amination of diketones with anilines via transfer hydrogenation. researchgate.netnih.govmdpi.com This method is attractive due to its operational simplicity and the use of formic acid as a hydrogen donor. nih.govmdpi.com
β-Cyclodextrin , a biodegradable and readily available oligosaccharide, has been employed as a supramolecular catalyst for the synthesis of pyrrolidine-2-one derivatives. nih.gov Its unique hydrophobic inner cavity and hydrophilic outer surface allow it to act as a microreactor in aqueous media, facilitating the reaction of various aldehydes and amines. nih.gov
Reusable solid acid catalysts , such as Aquivion PFSA, have been utilized in the synthesis of 2-pyrrolidin-2-ones in flow systems. researchgate.net These catalysts offer the advantages of easy separation from the reaction mixture and the potential for continuous processing, which aligns with the principles of green and sustainable chemistry. researchgate.net
Pincer complexes , particularly those of first-row transition metals like iron and manganese, are emerging as robust and efficient catalysts for a wide range of organic transformations, including the alkylation of anilines. dtu.dk Their high stability and activity at low catalyst loadings make them promising candidates for sustainable chemical production. dtu.dk
Table 2: Overview of Sustainable Catalytic Systems for Pyrrolidine Synthesis
| Catalyst Type | Example | Reaction Type | Key Advantages | Reference(s) |
| Transition Metal Catalyst | Iridium Complex | Reductive Amination | High efficiency, use of formic acid as hydrogen source | researchgate.netnih.govmdpi.com |
| Supramolecular Catalyst | β-Cyclodextrin | Multicomponent Synthesis | Biodegradable, operates in aqueous media, mild conditions | nih.gov |
| Solid Acid Catalyst | Aquivion PFSA | Nitro-Mannich/Lactamization | Reusable, suitable for flow chemistry | researchgate.net |
| Pincer Complex | Iron/Manganese PNP | Alkylation of Anilines | High stability, low catalyst loading, use of earth-abundant metals | dtu.dk |
Flow Chemistry and Continuous Manufacturing Techniques for Scalable Production
Flow chemistry has gained significant traction as a powerful technology for the synthesis of organic compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor allows for improved reaction outcomes and the potential for automated synthesis. chemistryviews.org
The integration of flow chemistry with batch methods has been successfully applied to the creation of focused libraries of drug-like trisubstituted pyrrolidines, demonstrating the utility of microreactor technologies in medicinal chemistry. acs.org Furthermore, electrochemical methods for the synthesis of pyrrolidines have been adapted to continuous flow reactors, showcasing the potential for cost-effective and scalable production. chemistryviews.org
A notable example is the continuous flow synthesis of N-substituted pyrroles from biomass-derived furans and aryl amines, which highlights the potential for producing valuable chemical entities from renewable feedstocks using this technology. diva-portal.org The synthesis of 2-pyrrolidin-2-ones has also been achieved using a reusable solid acid catalyst in a flow system, which minimizes waste and allows for efficient production. researchgate.net
A general approach to the synthesis of N-aryl azacycloalkanes in a microreactor involves the direct N-alkylation of aniline derivatives with alkyl dihalides at elevated temperatures in the presence of aqueous potassium carbonate. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement for this compound Derivatives
The optimization of reaction conditions is a critical step in the development of any synthetic route to maximize the yield and purity of the desired product. This process typically involves the systematic variation of parameters such as catalyst, solvent, temperature, and the stoichiometry of reactants.
In the synthesis of N-aryl-2-allyl pyrrolidines via palladium-catalyzed carboamination, the choice of ligand for the palladium catalyst was found to be crucial for achieving high yields. nih.gov Similarly, in the multicomponent synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the optimization of the reactant ratios and the choice of solvent were key to improving the product yield. beilstein-journals.org For instance, increasing the concentration of the aromatic aldehyde and using a more suitable solvent led to a significant increase in the yield of the desired pyrrolidinone derivative. beilstein-journals.org
A practical synthesis of 1-(4-aminophenyl)pyrrolidine involves the hydrogenation of 1-(4-nitrophenyl)pyrrolidine. google.comgoogle.com The optimization of this reduction step would likely involve screening different hydrogenation catalysts (e.g., Palladium on carbon), solvents (e.g., ethanol), and reaction conditions (e.g., hydrogen pressure and temperature) to achieve a high conversion rate and yield of the desired aminophenyl derivative. google.comgoogle.com
Table 3: Parameters for Optimization in Pyrrolidine Synthesis
| Parameter | Description | Impact on Reaction |
| Catalyst | Type and loading of the catalyst | Affects reaction rate, selectivity, and yield. |
| Solvent | Polarity and boiling point of the solvent | Influences solubility of reactants and can affect reaction mechanism and rate. |
| Temperature | Reaction temperature | Affects reaction kinetics; higher temperatures can increase rate but may also lead to side products. |
| Reactant Ratio | Stoichiometry of the starting materials | Can shift the equilibrium of the reaction and influence the formation of the desired product versus byproducts. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules like this compound. This non-destructive technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment and connectivity of atoms within the molecule. While specific high-resolution NMR data for this compound is not extensively available in the public domain, the principles of NMR spectroscopy allow for a detailed prediction of its spectral features. For comparison, the 1H NMR spectrum of the related compound 1-phenyl-pyrrolidin-2-one shows characteristic signals for the pyrrolidine and phenyl protons. rsc.org
To unambiguously assign proton (¹H) and carbon (¹³C) signals and to establish the intricate network of covalent bonds, a suite of multi-dimensional NMR experiments is indispensable. These techniques are crucial for confirming the connectivity between the pyrrolidinyl and aniline moieties and for determining the relative stereochemistry of the chiral center at the C2 position of the pyrrolidine ring.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in tracing the spin-spin coupling networks within the pyrrolidine ring, connecting the methine proton at C2 to the adjacent methylene (B1212753) protons at C3, which in turn would show correlations to the protons at C4 and C5. Similarly, it would confirm the connectivity of the aromatic protons on the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal corresponding to the C2-H of the pyrrolidine ring would show a cross-peak with the ¹³C signal of the C2 carbon. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing additional structural confirmation. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations between the protons on the pyrrolidine ring and the carbons of the aniline ring, and vice-versa, thus confirming the attachment of the pyrrolidin-2-yl group to the C4 position of the aniline ring. For example, the proton at C2 of the pyrrolidine ring would be expected to show a correlation to the C4 carbon of the aniline ring. The absence of a cross-peak does not definitively rule out a correlation, as the coupling constant can be near zero for certain dihedral angles. columbia.edu
The application of these 2D NMR techniques is fundamental for the complete structural elucidation of novel compounds. researchgate.netrsc.org
While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. mdpi.com This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous materials that lack long-range order. mdpi.compreprints.org
Different polymorphs of a compound can exhibit distinct physical properties, and ssNMR is a powerful tool to differentiate between them. The chemical shifts in ssNMR are sensitive to the local environment, including intermolecular interactions and packing effects. mdpi.com For this compound, ssNMR could be used to:
Identify and characterize different crystalline forms.
Study the conformation of the molecule in the solid state, which may differ from its solution conformation.
Investigate intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with a high degree of accuracy. rsc.org This precision allows for the determination of the elemental composition of this compound, distinguishing it from other molecules with the same nominal mass. The exact mass of this compound (C₁₀H₁₄N₂) is 162.1157 g/mol . nih.gov
HRMS instruments can determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), which is sufficient to calculate a unique elemental formula. This capability is invaluable for confirming the identity of a synthesized compound and for analyzing unknown samples.
Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. amazonaws.com In a typical MS/MS experiment, a precursor ion of interest (for example, the molecular ion of this compound) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). amazonaws.com The second mass analyzer then separates and detects these product ions.
The resulting MS/MS spectrum provides a fragmentation fingerprint of the molecule, which is highly characteristic of its structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule and to identify key structural features. For this compound, MS/MS could be used to:
Confirm the presence of the pyrrolidine and aniline rings by observing characteristic fragment ions.
Determine the point of attachment between the two rings by analyzing the fragmentation pattern.
Distinguish between isomers by comparing their fragmentation spectra.
The use of tandem mass spectrometry is a standard method for the structural characterization of a wide range of organic compounds, including antiviral drugs and compounds in complex mixtures. d-nb.infonih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edu The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions and intensities of the absorption bands provide information about the types of chemical bonds present. For this compound, the IR spectrum would be expected to show characteristic bands for:
N-H stretching vibrations of the primary amine group on the aniline ring and the secondary amine in the pyrrolidine ring.
C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.
C=C stretching vibrations of the aromatic ring.
C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. Resonance Raman spectroscopy can be particularly useful for studying the electronic and vibrational properties of chromophoric molecules. researchgate.net
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation. While specific IR and Raman data for this compound are limited, the general principles of these techniques are well-established for the analysis of related aniline and pyrrolidine derivatives. mdpi.com
Hydrogen bonding plays a critical role in determining the structure and properties of molecules in the condensed phase. In this compound, both the primary amine group of the aniline moiety and the secondary amine group of the pyrrolidine ring can act as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors.
Infrared spectroscopy is a sensitive tool for studying hydrogen bonding. The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching vibration band. The magnitude of this shift can provide an indication of the strength of the hydrogen bond.
In the solid state, these hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks, which dictate the crystal packing of the molecule. X-ray crystallography is the definitive method for determining the precise geometry of these hydrogen bonding networks. For example, studies on related N-aryl-substituted ortho-phenylene diamine compounds have revealed the presence of strong dual N—H⋯N hydrogen bonds that lead to dimerization. nih.gov Similarly, intermolecular N—H⋯F hydrogen bonds have been observed in the crystal structure of 2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)aniline. iucr.org
The study of hydrogen bonding in this compound is crucial for understanding its solid-state structure and its potential interactions with other molecules.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography stands as a definitive method for the three-dimensional structural elucidation of molecules, providing unequivocal evidence of relative stereocenter configurations. researchgate.net However, determining the absolute configuration is a more intricate process. researchgate.net The success of this determination often relies on the presence of a heavy atom (atomic number > 8) in the molecule to enhance anomalous scattering effects. researchgate.netsoton.ac.uk For light-atom structures, achieving an unambiguous assignment of absolute configuration can be challenging. nih.gov
The Flack parameter is a critical value derived from crystallographic data used to establish the absolute stereochemistry. researchgate.netchem-soc.si A value close to zero with a small standard uncertainty (ideally less than 0.04) indicates a correct absolute structure determination. chem-soc.si In cases where direct methods are insufficient, co-crystallization with a molecule of known absolute configuration can be employed as an indirect method. researchgate.net
In the context of pyrrolidine derivatives, X-ray crystallography has been instrumental. For instance, the absolute stereochemistry of a 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide was determined as the (3S,4R)-configuration through single-crystal X-ray analysis. nih.gov This assignment was then used to infer the stereochemistry of analogous compounds based on their optical rotations. nih.gov Similarly, the relative stereochemistry of other complex molecules containing a pyrrolidine ring has been established using this technique. grafiati.com
Crystal packing analysis reveals how molecules arrange themselves in the solid state, governed by intermolecular interactions. In a derivative, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), the crystal structure is stabilized by strong N-H···O hydrogen bonds, forming two-dimensional sheets, and a weak C-H···π interaction that creates a three-dimensional network. eurjchem.com For other related pyrrolidine structures, intermolecular forces such as N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, as well as C—H⋯π and π–π stacking interactions, dictate the molecular packing, often forming extensive networks. iucr.orgiucr.org
Co-crystallization is a powerful technique used to modify the physicochemical properties of a compound by incorporating a second component, a "coformer," into the crystal lattice. nih.gov These multi-component systems are held together by non-covalent interactions, primarily hydrogen bonding, but also π-π stacking and van der Waals forces. nih.govnumberanalytics.com The resulting structures, known as supramolecular assemblies, can exhibit properties distinct from the individual components. numberanalytics.com The design of these assemblies relies on the predictable nature of these non-covalent interactions, often referred to as supramolecular synthons. nih.govresearchgate.net
The process of forming co-crystals can be achieved through various methods, including solvent evaporation and slurry co-crystallization. nih.gov In the context of pyrrolidine-containing molecules, co-crystallization can be a strategy to obtain high-quality single crystals suitable for X-ray diffraction when the parent compound fails to crystallize readily on its own. researchgate.net For example, co-crystallization with acids like tartaric acid or with succinimide (B58015) has been proposed to form stable co-crystals.
Supramolecular assembly is a broader concept where molecules self-organize into well-defined, larger structures through these non-covalent interactions. numberanalytics.comacs.org This can range from simple dimers to complex three-dimensional networks. In the solid state, pyrrolidine derivatives have been shown to form extensive supramolecular architectures. For example, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline molecules assemble into 2D sheets via N-H···O hydrogen bonds, which are further connected into a 3D network by C-H···π interactions. eurjchem.com Other substituted pyrrolidines form three-dimensional networks through a combination of N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, sometimes supplemented by C—H⋯π interactions. iucr.org These assemblies are critical in understanding the solid-state properties of the material.
Polymorphism describes the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is a related phenomenon. google.com Both polymorphism and solvate formation are of significant interest in materials science and pharmaceuticals as they can impact a compound's characteristics.
The analysis of polymorphism and solvate structures is primarily carried out using X-ray diffraction techniques. For instance, a study on 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide revealed a solvated crystal structure incorporating a water molecule. researchgate.net In this structure, the molecules are linked by intermolecular N-H···O hydrogen bonds to form infinite one-dimensional chains. researchgate.net The thermal conversion of a pyridine (B92270) solvate to a de-solvated form, facilitated by the rearrangement of chalcogen bonds, has also been documented for a complex molecule, highlighting the dynamic nature of these structures. rsc.org
Table 1: Crystallographic Data for Selected Pyrrolidine Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref |
|---|---|---|---|---|
| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | Monoclinic | P2₁/c | N-H···O, C-H···π | eurjchem.com |
| 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline | Orthorhombic | Not specified | N—H⋯F | nih.gov |
| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Not specified | Not specified | N—H⋯O, C—H⋯O, C—H⋯F, C—H⋯Br, C—H⋯π | iucr.org |
Chiroptical Spectroscopic Methods (CD, ORD) for Enantiomeric Excess Determination
Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for studying chiral molecules. libretexts.org These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. fz-juelich.de
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). libretexts.orgjascoch.com This differential absorption is only observed for chiral molecules within the wavelength range of their chromophores. fz-juelich.de The resulting CD spectrum is a plot of this difference against wavelength, showing positive or negative peaks that are characteristic of the molecule's absolute configuration and conformation. fz-juelich.demgcub.ac.in CD spectroscopy is highly sensitive to the stereochemical structure and is widely used to determine the secondary structure of proteins and the absolute configuration of molecules by comparing experimental spectra with theoretical calculations or spectra of known compounds. grafiati.comlibretexts.orgmdpi.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inresearchgate.net A plot of optical rotation versus wavelength gives an ORD curve. kud.ac.in In regions far from an absorption band, the rotation changes smoothly, but within an absorption region of a chiral chromophore, the curve becomes complex, a phenomenon known as the Cotton effect. mgcub.ac.in A Cotton effect can be positive or negative and its sign and shape are characteristic of the chiral molecule's stereochemistry. mgcub.ac.in
Both CD and ORD are instrumental in determining the enantiomeric excess (ee) of a sample. nih.govnih.gov Since enantiomers produce equal and opposite signals in both CD and ORD, the magnitude of the observed signal for a mixture of enantiomers is directly proportional to the excess of one enantiomer over the other. jascoch.commgcub.ac.in By creating a calibration curve with samples of known enantiomeric ratios, the ee of an unknown sample can be accurately determined. nih.govhindsinstruments.com High-performance liquid chromatography coupled with a CD detector (HPLC-CD) is a particularly effective method for determining enantiomeric excess, sometimes even without baseline chromatographic separation of the enantiomers. jascoch.comnih.gov
Table 2: Comparison of CD and ORD Spectroscopy
| Feature | Circular Dichroism (CD) | Optical Rotatory Dispersion (ORD) |
|---|---|---|
| Principle | Differential absorption of left and right circularly polarized light. libretexts.org | Variation of optical rotation with wavelength. kud.ac.in |
| Phenomenon | Absorption-based. fz-juelich.de | Refraction-based (related to circular birefringence). fz-juelich.de |
| Output | Spectrum of ΔA or ellipticity (θ) vs. wavelength. libretexts.org | Curve of optical rotation (α) vs. wavelength. kud.ac.in |
| Key Feature | Provides information within the absorption bands of chromophores. mgcub.ac.in | Shows the "Cotton effect" within absorption bands. mgcub.ac.in |
| Application | Determination of absolute configuration, conformation, and enantiomeric excess. fz-juelich.dehindsinstruments.com | Determination of absolute configuration and enantiomeric excess. kud.ac.in |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) and geometric properties (bond lengths, bond angles) of molecules. For 4-(Pyrrolidin-2-yl)aniline, DFT calculations would begin by optimizing the molecular geometry to find its most stable three-dimensional arrangement, known as the ground state. This involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. Such calculations provide foundational data for understanding the molecule's stability and reactivity. For instance, DFT studies on various aniline (B41778) and pyrrolidine (B122466) derivatives have successfully correlated calculated geometric parameters with experimental data from X-ray crystallography eurjchem.comnih.gov.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecule's structure.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific signals to each proton and carbon atom.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. These transitions correspond to the absorption of light in the ultraviolet-visible range, allowing for the prediction of the absorption maxima (λ_max). For a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), theoretical calculations showed excellent correlation with experimental UV spectra eurjchem.com.
IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds, which are observed in an Infrared (IR) spectrum. The predicted IR spectrum helps in identifying characteristic functional groups, such as the N-H stretches of the aniline and pyrrolidine groups and the C=C stretches of the aromatic ring.
Illustrative Data Table 1: Predicted Spectroscopic Data for this compound (Note: These values are hypothetical, representing the type of data generated from DFT calculations based on typical values for aniline and pyrrolidine moieties.)
| Parameter | Predicted Value | Spectroscopic Method | Assignment |
| ¹H Chemical Shift | 6.6-7.2 ppm | NMR | Aromatic protons |
| ¹H Chemical Shift | 3.5-4.0 ppm | NMR | Pyrrolidine CH |
| ¹³C Chemical Shift | 115-150 ppm | NMR | Aromatic carbons |
| ¹³C Chemical Shift | 25-60 ppm | NMR | Pyrrolidine carbons |
| Vibrational Frequency | 3350-3450 cm⁻¹ | IR | N-H stretching (aniline) |
| Vibrational Frequency | 1600-1620 cm⁻¹ | IR | C=C stretching (aromatic) |
| Electronic Transition (λ_max) | ~290 nm | UV-Vis | π → π* transition |
Conformational Analysis and Energy Minima
The flexibility of the pyrrolidine ring and the rotatable bond connecting it to the aniline ring mean that this compound can exist in multiple conformations. The pyrrolidine ring typically adopts two predominant puckered forms, known as "exo" and "endo" envelope conformers nih.gov. Conformational analysis using DFT involves calculating the relative energies of these different spatial arrangements to identify the most stable conformers (energy minima). This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation. Studies on substituted prolines have shown that substituents strongly influence the puckering of the pyrrolidine ring nih.govresearchgate.net. A thorough analysis would map the potential energy surface by systematically rotating the key dihedral angles to locate all stable conformers and the energy barriers between them.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvent molecules like water dovepress.com. By simulating the molecule in a box of solvent molecules, researchers can observe how hydrogen bonds form and break between the molecule's NH groups and the solvent, and how the solvent influences the conformational preferences of the pyrrolidine ring and its orientation relative to the aniline ring nih.govresearchgate.net. These simulations are performed over nanoseconds or longer to capture relevant biological and chemical processes, providing a detailed picture of the molecule's behavior in solution dovepress.com.
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand reaction rates wikipedia.orglibretexts.org. When this compound participates in a chemical reaction (e.g., N-acylation, electrophilic aromatic substitution), computational methods can be used to elucidate the step-by-step mechanism. This involves mapping the potential energy surface of the reaction, which shows the energy of the system as it progresses from reactants to products wikipedia.org.
The key points on this surface are the stable intermediates and, most importantly, the transition states—the highest energy points between reactants and products nih.gov. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is the primary factor controlling the reaction rate. DFT calculations have been successfully used to investigate complex rearrangement mechanisms in aniline derivatives, identifying key transition states and ruling out previously proposed intermediates nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity chemmethod.com. If this compound were identified as a hit compound for a particular biological target, QSAR would be a key tool for its optimization.
A QSAR study involves:
Data Set: A series of analogues of this compound would be synthesized and their biological activity measured.
Descriptor Calculation: For each analogue, a large number of molecular descriptors (physicochemical properties like logP, molecular weight, and quantum chemical parameters) are calculated.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity chemmethod.comnih.gov.
Successful QSAR models, like those developed for pyrrolidine analogues acting as DPP-IV inhibitors, can predict the activity of new, unsynthesized compounds and highlight which structural features are most important for activity nih.gov. This provides a rational basis for designing more potent analogues.
Illustrative Data Table 2: Descriptors in a Hypothetical QSAR Model for Analogues (Note: This table illustrates the types of descriptors and their potential influence on activity, as seen in typical QSAR studies.)
| Descriptor | Type | Potential Influence on Activity |
| XLogP3 | Lipophilicity | Positive or negative correlation depending on the target binding site |
| TPSA | Polarity | Negative correlation if crossing nonpolar membranes is required |
| Dipole Moment | Electrostatic | Positive correlation if dipole-dipole interactions are key to binding |
| HOMO Energy | Electronic | Correlation with the ability to donate electrons in a reaction or interaction |
| Steric Field (CoMFA) | 3D | Indicates regions where bulky groups increase or decrease activity |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species wikipedia.orglibretexts.org.
HOMO: The highest energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atoms, which are the most electron-rich parts of the molecule.
LUMO: The lowest energy orbital that is empty of electrons. The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). The LUMO is likely distributed over the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability nih.gov. A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates high kinetic stability.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack on the molecule youtube.comajchem-a.com.
Chemical Reactivity and Mechanistic Pathways of 4 Pyrrolidin 2 Yl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The aniline moiety of 4-(Pyrrolidin-2-yl)aniline is highly activated towards electrophilic aromatic substitution. This heightened reactivity is due to the powerful electron-donating effects of the amino (-NH2) group via resonance. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions.
In this compound, the para position is already occupied by the pyrrolidinyl substituent. Consequently, electrophilic attack is strongly directed to the positions ortho to the amino group (C2 and C6). The pyrrolidin-2-yl group itself is an alkyl substituent and acts as a weak electron-donating group through induction, further activating the ring. Kinetic studies on substituted anilines confirm that when the 4-position is blocked, electrophilic substitution occurs at the 2-position. lac-bac.gc.caresearchgate.net The general mechanism involves the attack of an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product.
Given the high activation provided by the amino group, reactions often proceed under mild conditions. prezi.com However, in strongly acidic media, the amino group becomes protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. Therefore, controlling the pH is crucial for achieving the desired substitution pattern.
| Reaction | Reagents | Major Product(s) | Mechanism Notes |
|---|---|---|---|
| Halogenation | Br2 in acetic acid | 2-Bromo-4-(pyrrolidin-2-yl)aniline | The amino group is a powerful activator, often leading to poly-substitution. Careful control of stoichiometry is required for mono-substitution. |
| Nitration | HNO3/H2SO4 | 2-Nitro-4-(pyrrolidin-2-yl)aniline | Reaction must be performed cautiously as strong acids can protonate the amine, deactivating the ring. Acylation of the amine to form an acetanilide (B955) can be used to moderate reactivity. |
| Sulfonation | Fuming H2SO4 | 2-Amino-5-(pyrrolidin-2-yl)benzenesulfonic acid | Reaction is reversible and thermodynamically controlled. The product is formed as a zwitterion. |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | N-acylated product or complexation with catalyst | The Lewis acid catalyst (AlCl3) complexes with the basic amino groups, deactivating the ring. This reaction is generally not effective on anilines unless the amino group is protected. |
Nucleophilic Reactivity and Derivatization at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring is a secondary amine, which retains significant nucleophilic character. wikipedia.orgnih.gov This site is readily available for reaction with a wide range of electrophiles, allowing for extensive derivatization of the molecule. Such modifications are crucial for altering the compound's physical properties and for its application in fields like medicinal chemistry and organocatalysis. nih.gov The nucleophilicity of the pyrrolidine nitrogen makes it a primary site for substitution, a strategy frequently employed in the synthesis of pyrrolidine-containing drugs. nih.gov
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group onto the pyrrolidine nitrogen.
N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)2O) yields the corresponding N-acyl derivative (an amide). This transformation is often used to protect the nitrogen or to introduce specific functional groups.
N-Sulfonylation: Reaction with sulfonyl chlorides (RSO2Cl) produces N-sulfonyl derivatives (sulfonamides).
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted pyrrolidines with more complex side chains.
Michael Addition: As a nucleophile, the pyrrolidine nitrogen can participate in conjugate additions to α,β-unsaturated carbonyl compounds.
These derivatizations are fundamental in the synthesis of chiral ligands and organocatalysts, where the pyrrolidine scaffold provides a stereochemically defined backbone. nih.gov
| Reaction Type | Electrophile | Product Class | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetylpyrrolidine (Amide) | Aprotic solvent, base (e.g., triethylamine) |
| Sulfonylation | Tos_yl chloride | N-tos_ylpyrrolidine (Sulfonamide) | Pyridine (B92270) or aqueous base |
| Alkylation | Methyl iodide | N-methylpyrrolidine (Tertiary Amine) | Polar aprotic solvent, mild base (e.g., K2CO3) |
| Urea Formation | Phenyl isocyanate | N-phenylurea derivative | Aprotic solvent (e.g., CH2Cl2) |
Oxidation and Reduction Chemistry of this compound
Both the aniline and pyrrolidine moieties are susceptible to redox reactions.
Oxidation: The aniline ring is easily oxidized. Depending on the oxidant and reaction conditions, a variety of products can be formed. Mild oxidation can lead to coupling reactions, while stronger oxidants can generate colored products like quinone-imines. The electrochemical oxidation of anilines has been extensively studied and often proceeds through a radical cation intermediate, which can dimerize or react with other nucleophiles. mdpi.com Uncontrolled oxidation frequently leads to the formation of polymeric materials (polyaniline).
The secondary amine of the pyrrolidine ring can also be oxidized. For instance, after N-acylation to protect the amine and activate the adjacent C-H bonds, oxidation can occur at the α-carbon to the nitrogen, potentially yielding a lactam (pyrrolidin-2-one). researchgate.net
Reduction: The most significant reduction reaction related to this compound is often part of its synthesis. The compound can be prepared via the chemical or catalytic reduction of the corresponding nitro compound, 4-(pyrrolidin-2-yl)-1-nitrobenzene. This reduction of the nitro group to a primary amine is a standard and high-yielding transformation, commonly achieved using reagents like H2/Pd/C, Sn/HCl, or Fe/acetic acid.
The aromatic ring itself is resistant to reduction under mild conditions. However, under more forcing conditions, such as high-pressure catalytic hydrogenation with a rhodium or ruthenium catalyst, the benzene ring can be reduced to a cyclohexyl ring. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) would likely lead to a complex mixture of products due to the presence of two amine functional groups.
Catalytic Transformations Using this compound as a Substrate or Ligand
The structure of this compound, featuring two nitrogen atoms and a chiral center, makes it an attractive scaffold for applications in catalysis, both as a ligand for metal complexes and as a precursor for organocatalysts.
As a Ligand in Metal Catalysis: The molecule can function as a bidentate ligand, coordinating to a metal center through both the aniline nitrogen and the pyrrolidine nitrogen. This would form a six-membered chelate ring, a stable arrangement in coordination chemistry. Chiral ligands based on this scaffold could be used in asymmetric catalysis, where the stereochemistry of the ligand is transferred to the products of the reaction. Potential applications include asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.
As a Scaffold for Organocatalysis: The chiral pyrrolidine ring is a "privileged scaffold" in organocatalysis, famously exemplified by proline. nih.gov this compound can serve as a starting material for more complex bifunctional organocatalysts. The aniline group is particularly useful as it can be readily converted into other functional groups known to participate in catalysis, such as a thiourea (B124793), squaramide, or sulfonamide. These groups can act as hydrogen-bond donors to activate electrophiles, working in concert with the nucleophilic pyrrolidine nitrogen to create a highly effective bifunctional catalyst for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov
| Catalyst Type | Required Derivatization | Potential Reaction | Catalytic Moieties |
|---|---|---|---|
| Bifunctional Organocatalyst | Conversion of -NH2 to a thiourea group | Asymmetric Michael Addition | Pyrrolidine N (Lewis base), Thiourea (H-bond donor) |
| Chiral Ligand | N-alkylation of pyrrolidine with a coordinating group (e.g., pyridylmethyl) | Asymmetric Transfer Hydrogenation | Bidentate or tridentate N,N'-ligand for Ru or Ir |
| Phase-Transfer Catalyst | Quaternization of pyrrolidine nitrogen | Asymmetric Alkylation | Chiral quaternary ammonium (B1175870) salt |
| Bifunctional Organocatalyst | Conversion of -NH2 to a squaramide | Asymmetric Mannich Reaction | Pyrrolidine N (Lewis base), Squaramide (H-bond donor) |
Biomolecular Interactions and Mechanistic Chemical Biology Strictly Non Clinical
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
Specificity and Selectivity Profiling Against Target Enzymes (e.g., DPP-4, DHFR)
Dipeptidyl Peptidase-4 (DPP-4): The pyrrolidine (B122466) ring is a key pharmacophore in several potent DPP-4 inhibitors, such as vildagliptin. nih.govresearchgate.net These inhibitors typically feature a cyanopyrrolidine moiety that interacts with the enzyme's active site. researchgate.net However, specific studies profiling the inhibitory activity and selectivity of 4-(pyrrolidin-2-yl)aniline itself against DPP-4, DPP-8, or DPP-9 are not described in the available literature.
Dihydrofolate Reductase (DHFR): DHFR inhibitors are crucial in various therapeutic areas. nih.govpatsnap.com Many DHFR inhibitors are antifolates, and while some contain heterocyclic rings, specific studies detailing the interaction between this compound and DHFR are absent from the reviewed literature. nih.govresearchgate.netwikipedia.org
Mechanistic Enzymology of this compound Conjugates
There is no available research detailing the mechanistic enzymology of conjugates specifically derived from this compound. Understanding the mechanism of action, such as whether inhibition is competitive, non-competitive, or uncompetitive, requires detailed kinetic experiments which have not been published for this compound.
Molecular Recognition and Binding Studies with Isolated Biological Macromolecules
Direct molecular recognition and binding studies for this compound are not found in the surveyed literature. Methodologies for such studies are well-established, but their application to this specific compound has not been reported.
Quantitative Ligand Binding Assays (e.g., ITC, SPR)
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for characterizing the thermodynamics of binding events, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.govresearchgate.net No ITC studies have been published that quantify the interaction of this compound with any biological macromolecule.
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding interactions, including association (kon) and dissociation (koff) rates. nih.govresearchgate.netresearchgate.netrsc.orgdntb.gov.ua There are no available SPR studies detailing the binding kinetics of this compound to specific protein targets.
Structural Biology of Ligand-Protein Complexes (e.g., X-ray Crystallography, Cryo-EM)
No solved crystal or cryo-EM structures exist in the Protein Data Bank (PDB) or the broader scientific literature for this compound in complex with any protein, including DPP-4 or DHFR. While the crystal structure of a related compound, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, has been determined, it is not in a complex with a biological macromolecule. nih.gov Structural biology provides critical insights into the precise binding mode of a ligand, but this information is not available for this compound. nih.govpeakproteins.comresearchgate.netresearchgate.net
Chemo-Proteomic Approaches for Target Identification (In Vitro Systems)
Chemo-proteomic techniques are employed to identify the molecular targets of small molecules within a complex biological system. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net These methods, such as activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), have not been applied to this compound in any published in vitro studies. Therefore, its protein interaction profile and potential biological targets remain uncharacterized.
Rational Chemical Design for Modulating Biological Pathways (Pre-clinical Focus)
The this compound core structure serves as a valuable starting point for the rational design of molecules aimed at modulating specific biological pathways implicated in various diseases. Medicinal chemists utilize this scaffold to systematically introduce chemical modifications and study the resulting structure-activity relationships (SAR). This approach allows for the optimization of potency, selectivity, and other pharmacological properties of lead compounds in a preclinical setting.
The versatility of the pyrrolidine scaffold is evident in its application to a wide range of biological targets. For instance, derivatives of pyrrolidine have been synthesized and evaluated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant in the context of metabolic disorders. nih.gov The design principle in such studies often involves modifying the substituents on the pyrrolidine ring to enhance interactions with the enzyme's active site. nih.gov
In the pursuit of novel anti-inflammatory and analgesic agents, researchers have synthesized new pyrrolidine derivatives by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. nih.gov In-silico docking studies of these derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes have been performed to predict their binding modes and guide further synthesis. nih.gov
Furthermore, the this compound scaffold has been incorporated into more complex molecules targeting fibroblast activation protein (FAP), a promising target for cancer imaging and therapy. researchgate.net Novel (R)-Pyrrolidin-2-yl-boronic acid-based ligands have been synthesized and evaluated in preclinical models, demonstrating the utility of this core in developing targeted radiopharmaceuticals. researchgate.net
The following interactive data table summarizes the findings from a hypothetical preclinical study on a series of this compound derivatives, illustrating the process of rational chemical design. In this example, modifications are made to the aniline (B41778) and pyrrolidine rings to explore their impact on the inhibition of a hypothetical kinase.
Structure-Activity Relationship of this compound Derivatives against Kinase X
| Compound | R1 (Aniline Substitution) | R2 (Pyrrolidine N-Substitution) | Kinase X Inhibition (IC50, nM) |
|---|---|---|---|
| 1 | H | H | 520 |
| 2 | 3-Cl | H | 250 |
| 3 | 4-F | H | 310 |
| 4 | H | CH3 | 480 |
| 5 | 3-Cl | CH3 | 150 |
| 6 | 4-F | CH3 | 220 |
The data in the table illustrates that substitution on the aniline ring with an electron-withdrawing group, such as chlorine at the meta-position (Compound 2), leads to a moderate increase in inhibitory activity compared to the unsubstituted parent compound (Compound 1). N-methylation of the pyrrolidine ring alone (Compound 4) has a minimal effect. However, the combination of a 3-chloro substituent on the aniline ring and N-methylation of the pyrrolidine (Compound 5) results in the most potent compound in this series, suggesting a synergistic effect of these modifications on binding to the target kinase.
This systematic approach of modifying a core scaffold like this compound and evaluating the biological consequences is fundamental to modern drug discovery. It allows researchers to build a comprehensive understanding of the SAR, leading to the design of more effective and selective preclinical drug candidates.
Design, Synthesis, and Exploration of 4 Pyrrolidin 2 Yl Aniline Derivatives and Analogues
Systematic Modification of the Aniline (B41778) Moiety and Pyrrolidine (B122466) Ring
The exploration of 4-(pyrrolidin-2-yl)aniline derivatives often begins with systematic structural modifications to either the aniline moiety or the pyrrolidine ring. These alterations are crucial for fine-tuning the molecule's physicochemical properties, such as polarity, basicity, and three-dimensional shape, which in turn influence its biological activity and material characteristics. nih.govbeilstein-journals.org
Modifications to the aniline moiety typically involve substitution on the aromatic ring or functionalization of the amino group. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the benzene (B151609) ring can alter the electronic properties and steric profile of the molecule. doi.org These changes can impact intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition. The synthesis of such derivatives can be achieved through standard aromatic substitution reactions or by using appropriately substituted aniline precursors in the initial synthetic steps. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on correlating modifications of the pyrrolidine and aniline components with changes in their interaction with biological targets.
Key insights from SAR studies on related pyrrolidine-containing compounds reveal several important trends:
Substituents on the Pyrrolidine Ring : The position and nature of substituents on the pyrrolidine ring are critical. For instance, in one series of pyrrolidine-2,5-dione analogues, a non-aromatic sec-butyl group at the C-3 position was found to positively affect anticonvulsant activity. nih.gov In other cases, the cis-configuration of substituents at the C-3 and C-4 positions was preferred over the trans orientation for potent dual agonistic activity at PPARα/γ receptors. nih.gov
Aniline Moiety Modifications : Alterations to the aniline portion of the scaffold can drastically change activity. For a series of non-carboxylate inhibitors of the AKR1C3 enzyme, a sulfonamide group attached to the phenyl ring was identified as critical for potency. drugbank.com Variations in the position or electronic nature of the attached pyrrolidinone ring were found to severely diminish activity. drugbank.com
Functional Group Importance : The presence of specific functional groups often dictates the type and strength of interaction with a target. In a study of pyrrolidine pentamine inhibitors, truncations of the molecule, such as removing S-phenyl groups, consistently resulted in a loss of inhibitory activity, highlighting the importance of these specific functionalities. nih.gov
The following table summarizes representative SAR findings for various pyrrolidine derivatives, illustrating the impact of specific structural modifications.
| Compound Series | Structural Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| PPARα/γ Dual Agonists | cis-configuration of substituents at C-3 and C-4 of the pyrrolidine ring | Preferred over trans-orientation, leading to a better balance of functional activities. | nih.gov |
| AKR1C3 Inhibitors | Presence of a sulfonamide on the phenyl ring | Identified as a critical feature for potent inhibitory activity. | drugbank.com |
| AKR1C3 Inhibitors | Altering the position or electronic nature of the pyrrolidinone ring | Severely diminished or abolished inhibitory activity. | drugbank.com |
| Anticonvulsants (Pyrrolidine-2,5-diones) | Non-aromatic (sec-butyl) substituent at C-3 | Positively influenced anticonvulsant activity in the 6 Hz test. | nih.gov |
| AAC(6')-Ib Inhibitors | Truncation of S-phenyl and 3-phenylbutyl groups | Resulted in a significant loss of inhibitory properties. | nih.gov |
Stereochemistry plays a pivotal role in the properties of this compound derivatives, primarily due to the chiral center at the C-2 position of the pyrrolidine ring and the ring's non-planar structure. The spatial orientation of substituents can lead to distinct biological profiles for different stereoisomers, as they may exhibit different binding modes to enantioselective proteins and receptors. nih.govresearchgate.net
The pyrrolidine ring is not flat but exists in a dynamic equilibrium of puckered conformations (envelope and twisted forms). The introduction of substituents, particularly bulky ones or those with strong stereoelectronic effects like fluorine, can significantly influence this conformational equilibrium. beilstein-journals.org For example, selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides. beilstein-journals.org These stereoelectronic effects can stabilize a particular conformation, thereby pre-organizing the molecule for optimal interaction with its target.
The relative stereochemistry between multiple substituents on the ring is also crucial. As noted in SAR studies, the cis versus trans arrangement of substituents can be the determining factor for potent biological activity. nih.gov Therefore, stereoselective synthesis is a key aspect in the development of these derivatives to ensure the production of a single, desired stereoisomer, avoiding the complexities of separating and testing mixtures of diastereomers. nih.gov
Combinatorial Chemistry and High-Throughput Synthesis of Libraries
To efficiently explore the vast chemical space accessible through modifications of the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. fortunejournals.comslideshare.net These techniques allow for the rapid synthesis of large, organized collections of compounds, known as libraries, which can then be screened in parallel for desired properties. fortunejournals.com
The "split-pool" synthesis method is a powerful strategy for generating large combinatorial libraries. nih.gov In this approach, a solid support (like a resin bead) is divided into portions, each is reacted with a different building block, and then all portions are pooled and mixed. This cycle of splitting, reacting, and pooling is repeated for each step of the synthesis, exponentially increasing the number of unique compounds. nih.gov
A notable application of this strategy was the creation of a combinatorial library of mercaptoacyl pyrrolidines. nih.govresearchgate.net In this work, an encoding technology was used where each polymer bead carried not only a unique compound but also an oligomeric "tag" that recorded the synthetic history of that specific compound. nih.govresearchgate.net After screening the library for activity against an enzyme, the tags on the most active beads were decoded to reveal the structure of the potent inhibitors. nih.gov This approach is far more efficient than traditional methods and allows for the extraction of more detailed SAR data from a single screening experiment. nih.gov
The key phases of the combinatorial approach are:
Library Synthesis : A large number of structurally diverse derivatives are synthesized simultaneously, often using automated, solid-phase techniques. slideshare.net
High-Throughput Screening (HTS) : The synthesized library is rapidly screened for biological activity using automated assays that can test thousands of compounds per day. slideshare.net
Hit Identification and Deconvolution : The structures of the most active compounds ("hits") are identified, often through sophisticated encoding and decoding strategies. nih.gov
Computational Design of Novel Analogues (e.g., Ligand-Based and Structure-Based Design)
Computational chemistry offers powerful tools to guide the design of novel this compound analogues, accelerating the discovery process and reducing the reliance on trial-and-error synthesis. These methods are generally categorized as either ligand-based or structure-based design. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov LBDD methods rely on analyzing a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. Techniques include:
Quantitative Structure-Activity Relationship (QSAR) : This method develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fortunejournals.com
Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) that are necessary for biological activity.
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or enzyme is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary SBDD technique.
Molecular Docking : This method computationally simulates the binding of a ligand to a receptor's active site, predicting its preferred binding mode and affinity. nih.govnih.gov For example, docking studies have been used to confirm that newly synthesized piperidine derivatives bind to the colchicine binding site of tubulin, and to reveal that a salt bridge formed between a carboxylic acid on a ligand and a lysine residue in a target's S2' site is key for enhancing activity. nih.govresearchgate.net
These computational approaches allow researchers to prioritize which derivatives to synthesize, focusing on those with the highest predicted potency and most favorable properties.
Advanced Characterization of Derived Compounds and Their Unique Chemical Behavior
Once novel this compound derivatives are synthesized, their structures and properties must be unambiguously confirmed using a suite of advanced characterization techniques. rsc.org The combination of spectroscopic and analytical methods provides a complete picture of the molecule's identity, purity, and chemical behavior.
Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and providing information about the chemical environment of each nucleus. nih.govrsc.org
Mass Spectrometry (MS) : This technique provides the exact mass of the synthesized compound, confirming its molecular formula. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of specific functional groups (e.g., C=O, N-H, aromatic C-H) by detecting their characteristic vibrational frequencies. rsc.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the molecule, which is particularly useful for characterizing the conjugated π-system of the aniline moiety and its derivatives. doi.orgresearchgate.net
Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of the compounds, identifying melting points, decomposition temperatures, and other phase transitions. doi.org
The unique chemical behavior of these derivatives is often linked to the interplay between the electron-donating pyrrolidine ring and the aniline system. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which can be observed through shifts in UV-Vis absorption wavelengths and changes in oxidation potentials measured by cyclic voltammetry. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Pyrrolidin-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with aniline precursors. Key steps include protecting the aniline amino group (e.g., using Boc or acetyl groups) to prevent side reactions during alkylation or nucleophilic substitution. Catalytic methods, such as palladium-catalyzed cross-coupling or reductive amination, may enhance yield and selectivity . Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can the purity of this compound be verified, and what analytical techniques are most effective?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. HPLC with a C18 column and acetonitrile/water mobile phase (pH 7.4) resolves impurities, while -NMR confirms structural integrity via characteristic pyrrolidine ring protons (δ 1.8–2.1 ppm) and aromatic protons (δ 6.5–7.2 ppm). Mass spectrometry (ESI-MS) provides molecular ion validation . For crystalline samples, X-ray diffraction (SHELX refinement) offers definitive confirmation .
Q. What strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) separates non-polar impurities. Salt formation (e.g., dihydrochloride) improves crystallinity and purity, as seen in analogous pyrrolidine-aniline derivatives .
Advanced Research Questions
Q. How can computational methods like DFT and Hirshfeld surface analysis enhance the understanding of this compound's intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and optimize molecular geometry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures, aiding in polymorphism studies. These methods complement experimental crystallographic data (e.g., SHELXL-refined CIF files) .
Q. What catalytic systems are reported for synthesizing pyrrolidine-aniline derivatives, and how do they improve enantioselectivity?
- Methodological Answer : Chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enable asymmetric synthesis of pyrrolidine-containing compounds. Pyrrolidine itself can act as a Brønsted base catalyst in multicomponent reactions, enhancing enantioselectivity (>90% ee) via transition-state stabilization . Kinetic studies (e.g., variable-temperature NMR) help elucidate mechanistic pathways.
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate hydrogen bonding networks with Hirshfeld surfaces and compare with DFT-predicted geometries. High-resolution synchrotron data (λ < 1 Å) improves accuracy .
Q. What experimental designs are suitable for evaluating the bioactivity of this compound in drug discovery?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., halogenation at the aniline ring). Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (AutoDock Vina) to identify pharmacophores. Toxicity screening (e.g., Ames test) ensures lead compound safety .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in different solvents?
- Methodological Answer : Solubility discrepancies may arise from impurities or polymorphic forms. Re-measure solubility via gravimetric analysis (saturated solutions filtered at 25°C) using HPLC-pure samples. Compare with computational predictions (COSMO-RS) and validate with Hansen solubility parameters .
Q. What steps can mitigate variability in catalytic synthesis yields for pyrrolidine-aniline derivatives?
- Methodological Answer : Optimize catalyst loading (5–10 mol%) and pre-activate the catalyst under inert conditions. Use statistical tools (e.g., Design of Experiments, DoE) to identify critical factors (e.g., temperature, solvent). Reproducibility is enhanced by strict moisture/oxygen control (Schlenk techniques) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
